2-[2-(Dimethylamino)ethylsulfanyl]-6-hydroxy-3,5-diphenylpyrimidin-4-one;hydrochloride
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Overview
Description
2-[2-(Dimethylamino)ethylsulfanyl]-6-hydroxy-3,5-diphenylpyrimidin-4-one;hydrochloride is a complex organic compound with a unique structure that includes a pyrimidinone core, substituted with dimethylaminoethylsulfanyl and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethylsulfanyl]-6-hydroxy-3,5-diphenylpyrimidin-4-one;hydrochloride typically involves multiple steps:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrimidinone ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethylsulfanyl]-6-hydroxy-3,5-diphenylpyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidinone ring to dihydropyrimidinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including halogenating agents and nucleophiles for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydropyrimidinone Derivatives: From reduction reactions.
Substituted Aromatic Compounds: From substitution reactions.
Scientific Research Applications
2-[2-(Dimethylamino)ethylsulfanyl]-6-hydroxy-3,5-diphenylpyrimidin-4-one;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethylsulfanyl]-6-hydroxy-3,5-diphenylpyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Pyrimidinones: Other pyrimidinone derivatives with similar structural features and biological activities.
Uniqueness
2-[2-(Dimethylamino)ethylsulfanyl]-6-hydroxy-3,5-diphenylpyrimidin-4-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-3,5-diphenylpyrimidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S.ClH/c1-22(2)13-14-26-20-21-18(24)17(15-9-5-3-6-10-15)19(25)23(20)16-11-7-4-8-12-16;/h3-12,24H,13-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAQWTOALWXZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=NC(=C(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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